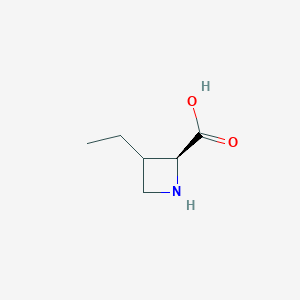

(2S)-3-Ethylazetidine-2-carboxylic acid

Descripción general

Descripción

(2S)-3-Ethylazetidine-2-carboxylic acid is a non-proteinogenic amino acid characterized by its azetidine ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Ethylazetidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as ethylamine and glycine derivatives.

Cyclization: The key step involves the cyclization of these precursors to form the azetidine ring. This can be achieved through intramolecular nucleophilic substitution reactions.

Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases are employed.

Industrial Production Methods

Industrial production of this compound may involve:

Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the cyclization process.

Purification: Employing techniques such as recrystallization, distillation, and chromatography to ensure high purity of the final product.

Quality Control: Implementing rigorous quality control measures to maintain consistency and compliance with industry standards.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-3-Ethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted azetidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that azetidine derivatives, including (2S)-3-Ethylazetidine-2-carboxylic acid, exhibit antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against various bacterial strains, suggesting potential use in developing new antibiotics .

Neurological Applications

Azetidine derivatives have been investigated for their neuroprotective effects. The compound's structure allows it to interact with neurotransmitter systems, which may lead to therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Building Block for Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. Its incorporation into peptide chains can enhance stability and bioactivity, making it a candidate for designing novel peptides with improved pharmacological properties .

Research on Protein Folding

The compound is also being explored for its role in studying protein folding mechanisms. Its unique cyclic structure may influence the folding pathways of peptides and proteins, providing insights into protein misfolding diseases .

Synthesis of Complex Molecules

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile component in organic synthesis, particularly in creating heterocyclic compounds .

Case Studies

Mecanismo De Acción

The mechanism by which (2S)-3-Ethylazetidine-2-carboxylic acid exerts its effects involves:

Molecular Targets: It can interact with enzymes and receptors, altering their activity.

Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, thereby modulating biochemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Azetidine-2-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.

Proline: A structurally similar amino acid but with a pyrrolidine ring instead of an azetidine ring.

Piperidine-2-carboxylic acid: Contains a six-membered ring, differing in ring size and properties.

Uniqueness

(2S)-3-Ethylazetidine-2-carboxylic acid is unique due to its:

Azetidine Ring: Provides distinct steric and electronic properties.

Ethyl Substitution: Enhances hydrophobic interactions and potentially alters biological activity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Actividad Biológica

(2S)-3-Ethylazetidine-2-carboxylic acid, a member of the azetidine family, is gaining attention due to its diverse biological activities and potential applications in medicinal chemistry. Azetidines are four-membered heterocycles that serve as important scaffolds in drug development. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of an ethyl group at the 3-position and a carboxylic acid functional group at the 2-position of the azetidine ring. The synthesis of azetidine derivatives, including this compound, often involves methods such as palladium-catalyzed reactions and aza-Michael additions, which have been optimized for efficiency and yield .

1. Antimicrobial Properties

Research indicates that azetidine carboxylic acids exhibit antimicrobial activity. A study demonstrated that derivatives of azetidine-2-carboxylic acid possess significant antibacterial properties against various strains of bacteria, suggesting their potential as therapeutic agents .

2. Gametocidal Activity

This compound has been identified as a gametocidal agent, particularly in sugar beet plants (Beta vulgaris). This property highlights its role in agricultural applications, particularly in controlling pest populations .

3. Inhibition of Collagen Synthesis

The compound has been shown to inhibit collagen synthesis, which may have implications for conditions characterized by excessive collagen deposition, such as fibrosis. This antiangiogenic activity positions it as a candidate for further investigation in fibrotic diseases .

Table 1: Summary of Biological Activities

Case Study: Antimalarial Activity

A notable case study involved the synthesis of bicyclic azetidines from this compound derivatives, which exhibited potent antimalarial activity with an EC50 value of 15 nM. This suggests that modifications to the azetidine structure can enhance biological efficacy, making it a promising scaffold for developing new antimalarial agents .

Propiedades

IUPAC Name |

(2S)-3-ethylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBJWJCHZIGABR-AKGZTFGVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1CN[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.